molecular formula C8H10O3 B14557628 (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione CAS No. 61696-99-9

(2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione

Cat. No.: B14557628
CAS No.: 61696-99-9
M. Wt: 154.16 g/mol
InChI Key: JMBOVSVIAZFKCL-FOUAAFFMSA-N
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Description

(2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring substituted with a hydroxy group and a prop-2-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position.

    Addition of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using prop-2-en-1-yl halides or similar reagents.

Industrial Production Methods

Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.

Biology

    Biochemical Studies: The compound may be used in studies involving enzyme-catalyzed reactions or metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione exerts its effects depends on its interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone Derivatives: Compounds with similar cyclopentane structures but different substituents.

    Hydroxyalkyl Cyclopentanes: Compounds with hydroxy and alkyl groups attached to the cyclopentane ring.

Uniqueness

The unique combination of a hydroxy group and a prop-2-en-1-yl group on the cyclopentane ring distinguishes (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione from other similar compounds

Properties

CAS No.

61696-99-9

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(2R)-4-hydroxy-2-prop-2-enylcyclopentane-1,3-dione

InChI

InChI=1S/C8H10O3/c1-2-3-5-6(9)4-7(10)8(5)11/h2,5,7,10H,1,3-4H2/t5-,7?/m1/s1

InChI Key

JMBOVSVIAZFKCL-FOUAAFFMSA-N

Isomeric SMILES

C=CC[C@@H]1C(=O)CC(C1=O)O

Canonical SMILES

C=CCC1C(=O)CC(C1=O)O

Origin of Product

United States

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